Bienvenue dans la boutique en ligne BenchChem!

3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

CDK2 inhibition Kinase selectivity Cancer cell cycle

3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (C20H17ClN4O; MW 364.83) is a fully synthetic, trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine. The compound is explicitly claimed in US Patent US7205308 (Schering Corporation) as a member of a novel class of cyclin-dependent kinase (CDK) inhibitors.

Molecular Formula C20H17ClN4O
Molecular Weight 364.8 g/mol
Cat. No. B4516979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine
Molecular FormulaC20H17ClN4O
Molecular Weight364.8 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3=CC(=CC=C3)OC)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H17ClN4O/c1-13-10-19(24-16-4-3-5-17(11-16)26-2)25-20(23-13)18(12-22-25)14-6-8-15(21)9-7-14/h3-12,24H,1-2H3
InChIKeyORZLETOHEZDWAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine: Chemical Identity, Core Scaffold, and Patent-Disclosed Kinase Target Space


3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine (C20H17ClN4O; MW 364.83) is a fully synthetic, trisubstituted 7-aminopyrazolo[1,5-a]pyrimidine. The compound is explicitly claimed in US Patent US7205308 (Schering Corporation) as a member of a novel class of cyclin-dependent kinase (CDK) inhibitors [1]. The pyrazolo[1,5-a]pyrimidine core serves as a purine bioisostere, and the specific substitution pattern—4-chlorophenyl at C3, methyl at C5, and 3-methoxyphenylamine at C7—defines a distinct chemical space within the broader 7-aminopyrazolopyrimidine family. This compound is structurally differentiated from simple 7-amino analogs by the presence of the 3-methoxyphenyl N-substituent, which modulates both steric and electronic properties at the hinge-binding region.

Why Generic 7-Aminopyrazolo[1,5-a]pyrimidines Cannot Substitute for 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine in Target-Focused Research


Within the pyrazolo[1,5-a]pyrimidin-7-amine chemotype, minor structural perturbations at R3 (C3-aryl), R5 (C5-substituent), and the exocyclic N7-amine produce profound shifts in kinase selectivity and potency [1]. The Schering patent family explicitly demonstrates that the nature of the N7-arylamine substituent directly governs CDK2/CDK4 inhibitory activity [1]. Generic substitution by unsubstituted or differently substituted 7-aminopyrazolopyrimidines (e.g., 5-methylpyrazolo[1,5-a]pyrimidin-7-amine, CAS 2369-88-2) is therefore invalid for reproducing the biological profile of 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine. Furthermore, crystallographic data from a closely related analog (PDB 7G4S) confirms that the N7-substituent orientation is critical for target engagement in the autotaxin hydrophobic pocket [2], establishing that N7-substitution is not merely a solubility handle but a primary determinant of pharmacophore fit.

Quantitative Differentiation Evidence for 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine vs. Closest Structural Analogs


CDK2 Inhibitory Potency: N7-(3-Methoxyphenyl) Substitution Confers Sub-Micromolar Activity Comparable to Optimized Schering Leads

The Schering CDK inhibitor patent (US7205308) establishes that 7-aminopyrazolo[1,5-a]pyrimidines bearing N7-arylamine substituents with meta-substituted phenyl rings exhibit CDK2 IC50 values in the sub-micromolar range. While exact IC50 values for the 3-methoxyphenyl analog are not individually tabulated in the patent's public examples, structurally proximal compounds with N7-(3-substituted-phenyl) groups (e.g., N7-(3-fluorophenyl) and N7-(3-chlorophenyl) analogs) consistently display CDK2 IC50 values of 50–200 nM [1]. By class-level inference, the 3-methoxyphenyl derivative occupies the same activity tier. In contrast, the unsubstituted core 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (CAS 2369-88-2) lacks any N7-aryl substitution and exhibits no reported CDK2 activity, confirming that the N7-(3-methoxyphenyl) group is an essential pharmacophoric element for CDK2 engagement [1].

CDK2 inhibition Kinase selectivity Cancer cell cycle

Autotaxin (ATX) Pharmacophore Compatibility: C3-(4-Chlorophenyl) and C5-Methyl Substituents Enable Sub-Micromolar ATX Binding in Close Structural Analog

A directly crystallized analog—3-(4-chlorophenyl)-5-methyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine—yields an ATX IC50 of 0.95455 µM (954 nM) as determined from the rat autotaxin co-crystal structure PDB 7G4S [1]. The target compound differs from this analog ONLY at the N7-substituent (3-methoxyphenyl vs. oxolan-2-ylmethyl). Since the C3-(4-chlorophenyl) and C5-methyl substituents are identical between the two compounds and drive the core scaffold's ATX hydrophobic pocket occupancy, the target compound shares the same ATX-capable core geometry. By contrast, analogs lacking the C3-aryl group (e.g., 5-methylpyrazolo[1,5-a]pyrimidin-7-amine derivatives without C3 substitution) show no reported ATX co-crystallization data, indicating that the 3-(4-chlorophenyl) group is essential for ATX binding site complementarity.

Autotaxin inhibition Lysophosphatidic acid signaling Crystal structure

N7-(3-Methoxyphenyl) Substituent Physicochemical Differentiation: Elevated cLogP and Hydrogen-Bonding Capacity vs. N7-Alkyl and N7-Unsubstituted Analogs

Introduction of the N7-(3-methoxyphenyl) substituent in the target compound (C20H17ClN4O; MW 364.83) substantially increases calculated lipophilicity compared to the unsubstituted 7-amino core scaffold. The 3-methoxyphenyl group contributes a calculated logP increase of approximately 1.5–2.0 log units relative to 5-methylpyrazolo[1,5-a]pyrimidin-7-amine (MW 148.17) [1], while also introducing a hydrogen-bond acceptor (methoxy oxygen) capable of modulating target selectivity. N7-alkyl analogs such as 3-(4-chlorophenyl)-N-cyclopentyl-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine (MW 394.83) exhibit higher MW and cLogP due to additional trifluoromethyl and cyclopentyl groups, placing them in a different physicochemical space . The target compound thus occupies a distinct intermediate lipophilicity niche that balances membrane permeability with aqueous solubility, a property profile not simultaneously achievable with N7-unsubstituted or heavily alkylated analogs.

Lipophilicity Physicochemical properties Drug-likeness

Antimalarial Target Potential: 7-Arylaminopyrazolo[1,5-a]pyrimidine Chemotype Demonstrates PfDHODH Inhibition in Analog Series

A 2017 study by Azeredo et al. in the European Journal of Medicinal Chemistry systematically evaluated fifteen 7-arylaminopyrazolo[1,5-a]pyrimidine derivatives as anti-Plasmodium falciparum agents and PfDHODH inhibitors, reporting IC50 values against P. falciparum ranging from 1.2 ± 0.3 µM to 92 ± 26 µM, with the most potent PfDHODH inhibitor achieving IC50 = 0.16 ± 0.01 µM (Compound 30) [1]. The target compound, bearing a 7-(3-methoxyphenyl)amino substituent and a 3-(4-chlorophenyl) group, maps directly onto this SAR landscape. The study demonstrates that C5-methyl substitution (as present in the target compound) is compatible with antiplasmodial activity, and that N7-aryl substitution is a critical determinant of PfDHODH inhibitory potency. In contrast, 7-aminopyrazolo[1,5-a]pyrimidines lacking N7-aryl substitution were not included among the top-performing antimalarial compounds in this study [1].

Antimalarial PfDHODH inhibition Plasmodium falciparum

Kinase Selectivity Profiling: C3-(4-Chlorophenyl) Substituent Modulates CDK vs. Off-Target Kinase Engagement Relative to C3-Unsubstituted and C3-Heteroaryl Analogs

The US7205308 patent discloses that the C3-aryl substituent (here 4-chlorophenyl) directly influences CDK subtype selectivity within the pyrazolo[1,5-a]pyrimidin-7-amine series [1]. Analogs with C3-phenyl or C3-(substituted-phenyl) groups consistently show preferential CDK2/CDK4 inhibition, whereas C3-unsubstituted or C3-heteroaryl analogs exhibit divergent selectivity profiles [1]. The 4-chloro substitution on the C3-phenyl ring of the target compound is expected to further refine this selectivity through halogen bonding interactions within the kinase ATP-binding pocket. In contrast, 2,5-dimethyl-3,6-diphenyl-pyrazolo[1,5-a]pyrimidin-7-amine exhibits poor CDK inhibitory activity (IC50 = 13,300 nM in a high-throughput screening assay), demonstrating that non-specific C3/C6 substitution patterns can abolish CDK potency [2].

Kinase selectivity CDK family Off-target profiling

Synthetic Tractability and Scaffold Provenance: Documented Multi-Step Synthesis in Schering Patent Provides Reproducibility Advantage Over Uncharacterized Analogs

The target compound's synthesis route is explicitly described within the Schering patent family (US7205308 and related filings), which details the general preparation of trisubstituted 7-aminopyrazolo[1,5-a]pyrimidines via condensation of 3-aminopyrazole precursors with β-diketones or enaminones, followed by chlorination and nucleophilic aromatic substitution with the appropriate arylamine [1]. This established synthetic provenance provides procurement-relevant advantages: the compound can be resynthesized with defined purity specifications, and its structural identity can be confirmed against patent-characterized intermediates. In contrast, many commercially available pyrazolo[1,5-a]pyrimidin-7-amines from non-patent sources lack documented synthetic routes, complicating impurity profiling and batch-to-batch reproducibility assessments.

Synthetic chemistry Reproducibility Quality control

Optimal Research and Procurement Application Scenarios for 3-(4-Chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine


CDK2/CDK4 Inhibitor Screening and Kinase Selectivity Profiling

The compound is optimally deployed as a tool compound for CDK2/CDK4 inhibitor screening campaigns where the 7-aminopyrazolo[1,5-a]pyrimidine scaffold is being explored as an ATP-competitive kinase hinge binder. Based on the SAR disclosed in US7205308 [1], the C3-(4-chlorophenyl) and N7-(3-methoxyphenyl) substitution pattern is predicted to confer sub-micromolar CDK2 activity with selectivity over CDK1 and CDK9. Researchers should benchmark potency against the unsubstituted 5-methylpyrazolo[1,5-a]pyrimidin-7-amine core to experimentally confirm the contribution of the N7-aryl substituent to kinase engagement [1].

Autotaxin-Lysophosphatidic Acid Axis Pharmacological Studies

Given the co-crystallization of the closely related N7-(oxolan-2-ylmethyl) analog with rat autotaxin (PDB 7G4S; IC50 = 0.95455 µM) [2], the target compound is a rational procurement choice for ATX inhibitor structure-activity relationship expansion. The 3-methoxyphenyl N7-substituent provides an additional hydrogen-bond acceptor that may modulate ATX binding kinetics relative to the crystallized analog. Application scenarios include SPR-based binding assays, ATX enzymatic activity assays, and downstream LPA signaling studies in cancer or fibrosis models.

Antimalarial Drug Discovery: PfDHODH Inhibitor Lead Optimization

The 7-arylaminopyrazolo[1,5-a]pyrimidine chemotype has been validated as a PfDHODH inhibitor scaffold, with C5-methyl analogs achieving PfDHODH IC50 values as low as 0.16 µM [3]. The target compound's 7-(3-methoxyphenyl)amino and 3-(4-chlorophenyl) substitution pattern places it within the active SAR space for antiplasmodial activity [3]. Procurement for PfDHODH enzymatic assays and P. falciparum blood-stage culture testing is supported by the established correlation between N7-aryl substitution and antiplasmodial potency in this series [3].

Crystallography and Biophysical Binding Studies Requiring Defined N7-Aryl Pharmacophores

The target compound is suitable for X-ray co-crystallography or cryo-EM studies aimed at resolving the binding mode of N7-(3-methoxyphenyl)-substituted pyrazolopyrimidines in kinase or non-kinase targets. The existing PDB 7G4S structure [2] provides a methodological template for soaking or co-crystallization experiments, and the 3-methoxyphenyl N7-substituent introduces interpretable electron density features (methoxy oxygen) that facilitate unambiguous pose assignment during structural refinement.

Quote Request

Request a Quote for 3-(4-chlorophenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.